N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a trimethylbenzamide moiety
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with an appropriate oxazolidinone derivative. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, phosphorus tribromide (PBr3), reflux conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the benzamide moiety can engage in hydrophobic interactions, leading to inhibition or modulation of the target’s activity. This dual interaction enhances the compound’s efficacy and specificity in its biological applications.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2,5-dioxo-1,3-oxazolidin-4-yl)acetate
- Ethyl (S)-2-[(S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutyrate
- (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide stands out due to its unique combination of an oxazolidinone ring and a trimethylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a versatile building block further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-6-10(2)13(11(3)7-9)14(19)16-4-5-17-12(18)8-21-15(17)20/h6-7H,4-5,8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAIHGZKIKJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2C(=O)COC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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